Cas no 90734-97-7 (4-Methoxy-1H-indole-3-carbaldehyde)

4-Methoxy-1H-indole-3-carbaldehyde structure
90734-97-7 structure
Produktname:4-Methoxy-1H-indole-3-carbaldehyde
CAS-Nr.:90734-97-7
MF:C10H9NO2
MW:175.183962583542
MDL:MFCD00152191
CID:61441
PubChem ID:146229

4-Methoxy-1H-indole-3-carbaldehyde Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-Formyl-4-methoxyindole
    • 4-methoxy-1H-indole-3-carbaldehyde
    • 4-Methoxy-3-indolecarboxaldehyde
    • 4-Methoxyindole-3-carboxaldehyde
    • 4-Methoxy-1H-indole-3-carboxaldehyde
    • 4-Methoxyindole-3-aldehyde
    • 1H-Indole-3-carboxaldehyde, 4-methoxy-
    • 4-METHOXYINDOLE-3-CARBALDEHYDE
    • Q63393178
    • PubChem7687
    • 3-Formyl-4-methoxy-1H-indole
    • GDVCEQRAPMIJBG-UHFFFAOYSA-N
    • CL3466
    • STK360767
    • WT81906
    • VI30438
    • AB04048
    • 4-METHOXY-3-INDOLECARBOXAL
    • 4-Methoxy-1H-indole-3-carboxaldehyde (ACI)
    • 90734-97-7
    • 4-methoxyindole-3-carboxaldehyde, AldrichCPR
    • EN300-96751
    • AC-23274
    • CS-0141833
    • M-3488
    • CHEBI:181462
    • AS-45961
    • MFCD00152191
    • Z3225948898
    • AKOS005258813
    • SY056970
    • DTXSID50238250
    • SCHEMBL1337138
    • 4-Methoxy-1H-indole-3-carbaldehyde
    • MDL: MFCD00152191
    • Inchi: 1S/C10H9NO2/c1-13-9-4-2-3-8-10(9)7(6-12)5-11-8/h2-6,11H,1H3
    • InChI-Schlüssel: GDVCEQRAPMIJBG-UHFFFAOYSA-N
    • Lächelt: O=CC1C2C(=CC=CC=2OC)NC=1

Berechnete Eigenschaften

  • Genaue Masse: 175.06300
  • Monoisotopenmasse: 175.063329
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 195
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 42.1
  • XLogP3: 1.5

Experimentelle Eigenschaften

  • Farbe/Form: Solid
  • Dichte: 1.273
  • Siedepunkt: 375.2 ℃ at 760 mmHg
  • Flammpunkt: 180.7 °C
  • Brechungsindex: 1.679
  • PSA: 42.09000
  • LogP: 1.98900

4-Methoxy-1H-indole-3-carbaldehyde Sicherheitsinformationen

4-Methoxy-1H-indole-3-carbaldehyde Zolldaten

  • HS-CODE:2933990090
  • Zolldaten:

    China Zollkodex:

    2933990090

    Übersicht:

    299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

4-Methoxy-1H-indole-3-carbaldehyde Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Apollo Scientific
OR912398-1g
4-Methoxyindole-3-carboxaldehyde
90734-97-7 95%
1g
£118.00 2025-02-21
Enamine
EN300-96751-1g
4-methoxy-1H-indole-3-carbaldehyde
90734-97-7 95%
1g
$25.0 2023-09-01
Enamine
EN300-96751-0.05g
4-methoxy-1H-indole-3-carbaldehyde
90734-97-7 95%
0.05g
$19.0 2024-05-21
Enamine
EN300-96751-0.1g
4-methoxy-1H-indole-3-carbaldehyde
90734-97-7 95%
0.1g
$19.0 2024-05-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M906456-1g
4-Methoxyindole-3-carboxaldehyde
90734-97-7 95%
1g
1,177.20 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F10932-25g
4-Methoxy-1H-indole-3-carbaldehyde
90734-97-7 97%
25g
8316.0CNY 2021-08-04
TRC
M263280-250mg
4-Methoxy-3-indolecarboxaldehyde
90734-97-7
250mg
$110.00 2023-05-18
TRC
M263280-1g
4-Methoxy-3-indolecarboxaldehyde
90734-97-7
1g
$ 125.00 2022-06-04
eNovation Chemicals LLC
Y0990212-25g
3-Formyl-4-methoxyindole
90734-97-7 95%
25g
$600 2024-08-02
eNovation Chemicals LLC
Y1009376-5g
4-Methoxy-1H-indole-3-carbaldehyde
90734-97-7 95%
5g
$175 2024-07-28

4-Methoxy-1H-indole-3-carbaldehyde Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Catalysts: Benzenethiol, potassium salt (1:1) Solvents: Methanol ,  Tetrahydrofuran ;  overnight, 40 °C
Referenz
Catalytic polymer-supported potassium thiophenolate in methanol as a method for the removal of ester, amide, and thioacetate protecting groups
MacCoss, Rachel N.; Henry, Dara J.; Brain, Christopher T.; Ley, Steven V., Synlett, 2004, (4), 675-678

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Water ,  Phosphorus oxychloride
Referenz
Studies towards the total synthesis of (-)mitragynine using solid-supported reagents
Henry, D. J., 2003, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Diphosphoryl chloride ;  0 °C; 0.5 h, 0 °C; 1 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C → reflux
Referenz
Effects of Indole Fatty Alcohols on the Differentiation of Neural Stem Cell Derived Neurospheres
Coowar, Djalil; Bouissac, Julien; Hanbali, Mazen; Paschaki, Marie; Mohier, Eliane; et al, Journal of Medicinal Chemistry, 2004, 47(25), 6270-6282

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride
Referenz
First electrophilic substitution of 4-methoxyindole with triethyl orthoformate as an a1-synthon
Pindur, Ulf; Witzel, Helmut, Monatshefte fuer Chemie, 1990, 121(1), 77-80

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Chlorosuccinimide ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  30 min, rt
1.2 Solvents: Dimethylformamide ;  1 h, reflux
1.3 1 h, reflux; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ;  1 h, reflux; basified
Referenz
Discovery of a New Class of Potential Multifunctional Atypical Antipsychotic Agents Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors: Design, Synthesis, and Effects on Behavior
Butini, Stefania; Gemma, Sandra; Campiani, Giuseppe; Franceschini, Silvia; Trotta, Francesco; et al, Journal of Medicinal Chemistry, 2009, 52(1), 151-169

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ;  0 °C; 0.5 h, 0 °C; 1 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C; 5 min, reflux
Referenz
Development of a Highly Potent D2/D3 Agonist and a Partial Agonist from Structure-Activity Relationship Study of N6-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine Analogues: Implication in the Treatment of Parkinson's Disease
Das, Banibrata; Vedachalam, Seenuvasan; Luo, Dan; Antonio, Tamara; Reith, Maarten E. A.; et al, Journal of Medicinal Chemistry, 2015, 58(23), 9179-9195

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride
Referenz
The Total Synthesis of Argyrin B
Priour, Alain, 2002, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Acetic acid, 2,2,2-trifluoro-, thallium(1+) salt (1:1) Solvents: Trifluoroacetic acid ;  3 h, 30 °C
1.2 Reagents: Iodine ,  Cuprous iodide Solvents: Dimethylformamide ;  1 h, rt
1.3 3 h, 100 - 110 °C
Referenz
Interaction of cruciferous phytoanticipins with plant fungal pathogens: Indole glucosinolates are not metabolized but the corresponding desulfo-derivatives and nitriles are
Pedras, M. Soledade C.; Hossain, Sajjad, Phytochemistry (Elsevier), 2011, 72(18), 2308-2316

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ;  rt
Referenz
Synthesis, Evaluation, and Mechanism Study of Novel Indole-Chalcone Derivatives Exerting Effective Antitumor Activity Through Microtubule Destabilization in Vitro and in Vivo
Yan, Jun; Chen, Jie; Zhang, Shun; Hu, Jinhui; Huang, Ling; et al, Journal of Medicinal Chemistry, 2016, 59(11), 5264-5283

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.2 Reagents: Sodium carbonate Solvents: Water
Referenz
Preparation and reactions of 4-, 5-, and 6-methoxy-substituted 3-lithioindoles and 3-indolylzinc derivatives
Amat, Mercedes; Seffar, Fatima; Llor, Nuria; Bosch, Joan, Synthesis, 2001, (2), 267-275

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Cuprous iodide
Referenz
The chemistry of indoles. Part XXII. A practical one pot synthesis of 4-alkoxy-3-formylindoles
Somei, Masanori; Yamada, Fumio; Kunimoto, Masako; Kaneko, Chikara, Heterocycles, 1984, 22(4), 797-801

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Chlorosuccinimide ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  rt; 30 min, rt
1.2 1 h, reflux
1.3 1 h, reflux; reflux → rt
1.4 Solvents: Water ;  1 h, reflux; cooled
1.5 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
Referenz
Total syntheses of mitragynine, paynantheine and speciogynine via an enantioselective thiourea-catalysed Pictet-Spengler reaction
Kerschgens, Isabel P.; Claveau, Elise; Wanner, Martin J.; Ingemann, Steen; van Maarseveen, Jan H.; et al, Chemical Communications (Cambridge, 2012, 48(100), 12243-12245

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine ,  1,2-Diiodoethane ,  Water ;  2 h, 80 °C
Referenz
Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N -Dimethylformamide
Zhu, Yu-Rong; Lin, Jin-Hong; Xiao, Ji-Chang, Synlett, 2022, 33(3), 259-263

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Trichloroisocyanuric acid ;  4.0 h, 60 - 70 °C
Referenz
Symmetric trichloro triazine adducts with N, N'-dimethyl formamide and N, N'-dimethyl acetamide as green Vilsmeier -Haack reagents for effective formylation and acylation of Indoles
Duguta, Govardhan; Muddam, Bhooshan; Kamatala, Chinna Rajanna; Chityala, Yadaiah, Chemical Data Collections, 2020, 28,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 °C; 10 min, 0 °C
1.2 Solvents: Dimethylformamide ;  0 °C; 0 °C → 45 °C; 2 h, 45 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9
Referenz
A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues
Chen, Chou-Hsiung; Genapathy, Sivaneswary; Fischer, Peter M.; Chan, Weng C., Organic & Biomolecular Chemistry, 2014, 12(48), 9764-9768

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ;  8 h, rt
Referenz
Synthesis and evaluation of selenium-containing indole chalcone and diarylketone derivatives as tubulin polymerization inhibition agents
Zhang, Shun; An, Baijiao; Li, Jiayan; Hu, Jinhui; Huang, Ling; et al, Organic & Biomolecular Chemistry, 2017, 15(35), 7404-7410

4-Methoxy-1H-indole-3-carbaldehyde Raw materials

4-Methoxy-1H-indole-3-carbaldehyde Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:90734-97-7)4-Methoxy-1H-indole-3-carbaldehyde
A10813
Reinheit:99%
Menge:5g
Preis ($):292.0
atkchemica
(CAS:90734-97-7)4-Methoxy-1H-indole-3-carbaldehyde
CL5333
Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung